molecular formula C4H8O3 B595678 3-(Hydroxymethyl)oxetan-3-ol CAS No. 16563-93-2

3-(Hydroxymethyl)oxetan-3-ol

Cat. No. B595678
CAS RN: 16563-93-2
M. Wt: 104.105
InChI Key: TVRBHJADIOFJDI-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)oxetan-3-ol is a chemical compound with the molecular formula C4H8O3 . It has a molecular weight of 104.104 . It is used as a reagent in the synthesis of various compounds .


Synthesis Analysis

3-(Hydroxymethyl)oxetan-3-ol can be synthesized through a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . Another method involves the formation of the oxetane motif from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .


Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)oxetan-3-ol is represented by the InChI code: 1S/C4H8O3/c5-1-4(6)2-7-3-4/h5-6H,1-3H2 . The exact mass is 104.047340 .


Chemical Reactions Analysis

3-(Hydroxymethyl)oxetan-3-ol is used as a reagent in the synthesis of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists and cyclic sulfone hydroxyethylamines as potent and selective β-site APP-cleaving enzyme 1 (BACE1) inhibitors .


Physical And Chemical Properties Analysis

3-(Hydroxymethyl)oxetan-3-ol has a density of 1.4±0.1 g/cm3 . It has a boiling point of 254.6±15.0 °C at 760 mmHg . The flash point is 107.8±20.4 °C . It is a colorless transparent liquid .

Scientific Research Applications

  • Bioisosteric Replacement in Medicinal Chemistry : Oxetan-3-ol serves as a potential surrogate for the carboxylic acid functional group, with potential applications in drug design and synthesis (Lassalas et al., 2017).

  • Synthesis of 3-Oxetanone : Oxetan-3-ol is used in the synthesis of 3-oxetanone, a compound often used in synthetic and medicinal chemistry. Its derivatives have shown various bioactivities, such as anti-inflammatory properties (Tianxiang et al., 2016).

  • UV-Curable Formulations : Derivatives of oxetane acetals, like 3-ethyl-3-(hydroxymethyl)oxetane, are used in cationic UV-curable formulations, potentially as reactive diluents or binders in various applications (Annby et al., 2001).

  • Bioisosteric Replacements for Thioesters or Benzyl Sulfides : Oxetane sulfides derived from oxetan-3-ols have been studied as novel bioisosteric replacements for thioesters or benzyl sulfides, offering new motifs in chemical space for drug discovery (Croft et al., 2017).

  • Cationic Ring-Opening Polymerization : Oxetan-3-ol is used in the cationic ring-opening polymerization to produce hyperbranched aliphatic polyethers with potential applications in various industrial processes (Magnusson et al., 1999).

  • Synthesis of Bridged Carboxylic Ortho Esters : Oxetane esters derived from oxetanes like 3-methyl-3-hydroxymethyl oxetane are useful in the synthesis of bridged carboxylic ortho esters (Corey & Raju, 1983).

  • Photocrosslinkable Polydimethylsiloxane : Oxetane monomers synthesized from 3-hydroxymethyl-3-methyl oxetane are used in creating photocrosslinkable polydimethylsiloxane, which has applications in various fields including materials science (Lecamp et al., 1997).

  • Synthesis of Multihydroxyl Branched Polyethers : Oxetan-3-ol is crucial in the synthesis of multihydroxyl branched polyethers, which have applications in polymer chemistry (Bednarek et al., 2001).

  • Inhibition of α-Chymotrypsin : Certain oxetane derivatives, like (3R,4S)-3-Benzyl-4-(bromomethyl)oxetan-2-one, have been found to be fast-acting inhibitors of α-chymotrypsin, indicating potential pharmaceutical applications (Kim & Ryoo, 1995).

Safety And Hazards

3-(Hydroxymethyl)oxetan-3-ol is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing .

properties

IUPAC Name

3-(hydroxymethyl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c5-1-4(6)2-7-3-4/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRBHJADIOFJDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693532
Record name 3-(Hydroxymethyl)oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)oxetan-3-ol

CAS RN

16563-93-2
Record name 3-(Hydroxymethyl)oxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
Z Zhang, A Ghosh, PJ Connolly, P King… - Journal of Medicinal …, 2021 - ACS Publications
Selective cyclooxygenase (COX)-2 inhibitors have been extensively studied for colorectal cancer (CRC) chemoprevention. Celecoxib has been reported to reduce the incidence of …
Number of citations: 15 pubs.acs.org
S Ahmad, WN Washburn, AS Hernandez… - Journal of Medicinal …, 2016 - ACS Publications
The potent MCHR1 in vitro and in vivo antagonist activity of a series of cyclic tertiary alcohols derived from compound 2b is described. Subsequent pharmacokinetic and …
Number of citations: 8 pubs.acs.org

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